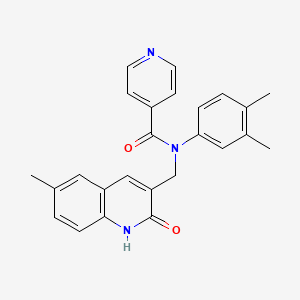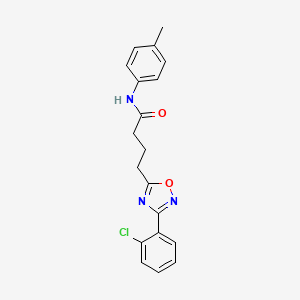
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as CPOP, is a novel compound that has gained attention in scientific research due to its potential pharmacological applications.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to bind to the benzodiazepine site of the GABA-A receptor, which is a receptor involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide induces cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer activity. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to increase GABAergic neurotransmission, which is believed to underlie its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has relatively low toxicity and is well-tolerated in animal models. However, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One potential area of research is the development of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide analogs with improved pharmacological properties, such as increased solubility and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide and its potential for use in combination with other anticancer or anxiolytic agents. Finally, clinical trials are needed to determine the safety and efficacy of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in humans.
Métodos De Síntesis
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to obtain 2-chlorobenzohydrazide. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-chlorophenyl)-1-(2-bromoacetyl)hydrazide, which is further reacted with butyric anhydride to obtain 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide.
Aplicaciones Científicas De Investigación
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied extensively for its potential pharmacological applications, including its use as an anticancer agent, anxiolytic agent, and anticonvulsant agent. In vitro studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to have anxiolytic and anticonvulsant effects in animal models.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-9-11-14(12-10-13)21-17(24)7-4-8-18-22-19(23-25-18)15-5-2-3-6-16(15)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOMBNLJNWADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)

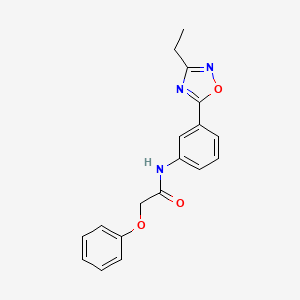
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
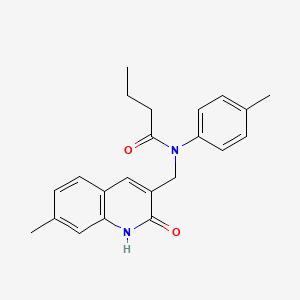

![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)


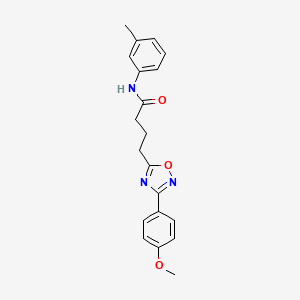
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)
